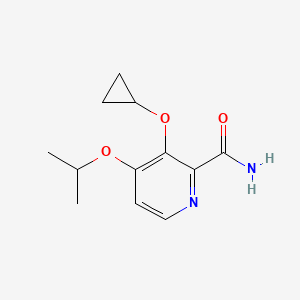
3-Cyclopropoxy-4-isopropoxypicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4-isopropoxypicolinamide is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol It is a derivative of picolinamide, featuring cyclopropoxy and isopropoxy substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-isopropoxypicolinamide typically involves the following steps:
Formation of the Picolinamide Core: The initial step involves the preparation of the picolinamide core through the reaction of picolinic acid with ammonia or an amine under suitable conditions.
Introduction of Cyclopropoxy and Isopropoxy Groups: The cyclopropoxy and isopropoxy groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the picolinamide core with cyclopropyl and isopropyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-4-isopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinamides with various functional groups.
Applications De Recherche Scientifique
3-Cyclopropoxy-4-isopropoxypicolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-4-isopropoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropoxy-4-isopropylpicolinamide: Similar in structure but with an isopropyl group instead of an isopropoxy group.
3-Cyclopropoxy-4-methoxypicolinamide: Similar in structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
3-Cyclopropoxy-4-isopropoxypicolinamide is unique due to the presence of both cyclopropoxy and isopropoxy groups on the picolinamide core. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-propan-2-yloxypyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)16-9-5-6-14-10(12(13)15)11(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15) |
Clé InChI |
KUTSPVBQQIADIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=NC=C1)C(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















